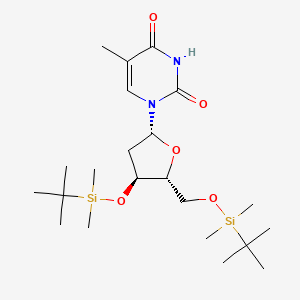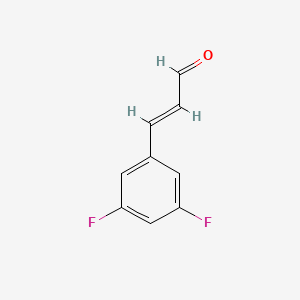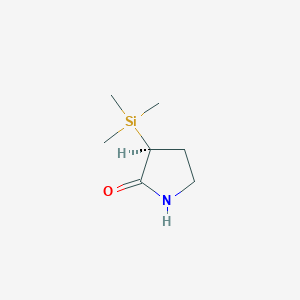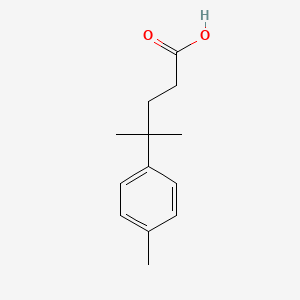
3',5'-Bis-O-(T-butyldimethylsilyl)thymidine
Descripción general
Descripción
3’,5’-Bis-O-(T-butyldimethylsilyl)thymidine is a nucleoside derivative that is commonly used as a protected nucleoside in various chemical and biological research applications. This compound is characterized by the presence of tert-butyldimethylsilyl groups attached to the 3’ and 5’ hydroxyl groups of thymidine, which helps in protecting these functional groups during chemical reactions .
Mecanismo De Acción
Target of Action
3’,5’-Bis-O-(T-butyldimethylsilyl)thymidine is a synthetic nucleoside . Nucleosides are the primary targets of this compound. They play a crucial role in various biological functions such as DNA replication, repair, and protein synthesis .
Mode of Action
This compound interacts with its targets by participating in the synthesis of N4,5-Dimethyldeoxycytidine . This interaction results in the inhibition of cytidine deaminase, an enzyme that plays a key role in nucleotide metabolism .
Biochemical Pathways
The compound affects the pathway of cytidine deamination. Cytidine deaminase is an enzyme that catalyzes the deamination of cytidine to uridine. By inhibiting this enzyme, the compound can potentially affect the balance of nucleotides in the cell .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to the inhibition of cytidine deaminase. This inhibition can potentially affect various cellular processes, including DNA replication and repair, and protein synthesis .
Análisis Bioquímico
Biochemical Properties
3’,5’-Bis-O-(T-butyldimethylsilyl)thymidine interacts with various enzymes and proteins in biochemical reactions. Specifically, it participates in the inhibition of cytidine deaminase . The nature of these interactions is complex and involves various biomolecular mechanisms.
Cellular Effects
The effects of 3’,5’-Bis-O-(T-butyldimethylsilyl)thymidine on cells and cellular processes are diverse. It has been shown to bind to basic proteins in the cell nucleus . This binding can inhibit protein synthesis in certain cells, such as tubule cells of the kidney and skin cancer cells .
Molecular Mechanism
At the molecular level, 3’,5’-Bis-O-(T-butyldimethylsilyl)thymidine exerts its effects through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . The exact mechanisms are complex and depend on the specific biochemical context.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Bis-O-(T-butyldimethylsilyl)thymidine typically involves the reaction of thymidine with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature. The tert-butyldimethylsilyl groups are introduced to protect the hydroxyl groups of thymidine, preventing them from participating in unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for 3’,5’-Bis-O-(T-butyldimethylsilyl)thymidine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques such as column chromatography to obtain the desired product in large quantities .
Análisis De Reacciones Químicas
Types of Reactions
3’,5’-Bis-O-(T-butyldimethylsilyl)thymidine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the tert-butyldimethylsilyl groups using reagents like tetrabutylammonium fluoride or acidic conditions.
Substitution Reactions: The protected nucleoside can participate in substitution reactions where the thymidine base is modified.
Common Reagents and Conditions
Deprotection: Tetrabutylammonium fluoride in tetrahydrofuran or acidic conditions using acetic acid.
Substitution: Various nucleophiles can be used under mild conditions to introduce different functional groups to the thymidine base.
Major Products Formed
Deprotected Thymidine: The removal of tert-butyldimethylsilyl groups yields thymidine.
Modified Nucleosides: Substitution reactions can produce a variety of modified nucleosides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3’,5’-Bis-O-(T-butyldimethylsilyl)thymidine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Synthesis of Modified Nucleosides: Used as an intermediate in the synthesis of various modified nucleosides for research purposes.
Drug Development: Employed in the development of antiviral and anticancer drugs by modifying the thymidine base to enhance biological activity.
Biochemical Studies: Utilized in studies involving DNA synthesis and repair mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 3’,5’-Bis-O-(T-butyldimethylsilyl)adenosine
- 3’,5’-Bis-O-(T-butyldimethylsilyl)cytidine
- 3’,5’-Bis-O-(T-butyldimethylsilyl)guanosine
Uniqueness
3’,5’-Bis-O-(T-butyldimethylsilyl)thymidine is unique due to its specific protective groups and the thymidine base. This compound is particularly useful in the synthesis of thymidine analogs and in studies involving thymidine metabolism and DNA synthesis .
Propiedades
IUPAC Name |
1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42N2O5Si2/c1-15-13-24(20(26)23-19(15)25)18-12-16(29-31(10,11)22(5,6)7)17(28-18)14-27-30(8,9)21(2,3)4/h13,16-18H,12,14H2,1-11H3,(H,23,25,26)/t16-,17+,18+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLOCFSZSYGOPG-RCCFBDPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42N2O5Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B3135927.png)

![5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole](/img/structure/B3135933.png)
![5-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazole](/img/structure/B3135941.png)
![5-[(4-Chloro-3-methylphenoxy)methyl]-2-furoic acid](/img/structure/B3135949.png)




![5-Fluoro-benzo[b]thiophene-3-carboxylic acid](/img/structure/B3135993.png)

![5-Methyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3136010.png)
